4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

This is a uniquely substituted morpholine-thiazole-pyrrolidine hybrid specifically designed for high-precision screening cascades. Its distinct 2-methyl-1,3-thiazol-4-ylmethyl substitution pattern, when compared to generic cyclopenta[d]thiazole or 2-phenyl analogs, avoids introducing uncontrolled variables into your SAR studies. With a compact structure (MW 295.40) and moderate lipophilicity (est. clogP 1.5–2.5), it is an ideal entry for kinase-focused libraries, offering canonical hinge-binding motifs. Secure a chemically defined starting point for next-generation CB₁ antagonist programs or antimicrobial panels, ensuring intellectual property independence.

Molecular Formula C14H21N3O2S
Molecular Weight 295.40 g/mol
CAS No. 2640888-01-1
Cat. No. B6471227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640888-01-1
Molecular FormulaC14H21N3O2S
Molecular Weight295.40 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CN2CCOC(C2)C(=O)N3CCCC3
InChIInChI=1S/C14H21N3O2S/c1-11-15-12(10-20-11)8-16-6-7-19-13(9-16)14(18)17-4-2-3-5-17/h10,13H,2-9H2,1H3
InChIKeyIDFAFUIGLAAUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine – CAS 2640888‑01‑1 Procurement Baseline


4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640888‑01‑1) is a fully synthetic small molecule that embeds a 2‑substituted morpholine core bearing a pyrrolidine‑1‑carbonyl group at the 2‑position and a (2‑methyl‑1,3‑thiazol‑4‑yl)methyl substituent on the morpholine nitrogen. With a molecular formula of C₁₄H₂₁N₃O₂S and a molecular weight of 295.40 g mol⁻¹, the compound belongs to the morpholine‑thiazole hybrid class that has attracted sustained interest in medicinal and agrochemical research [1]. As of April 2026, the compound is listed solely by commercial screening‑compound suppliers and has not been the subject of any dedicated primary research publication, patent exemplification, or public biological annotation.

Why In‑Class Morpholine‑Thiazole Compounds Cannot Be Interchanged with 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine


The morpholine‑thiazole‑pyrrolidine chemical space is both dense and highly sensitive to minor structural permutations. Even within the narrow subset of compounds that retain the 2‑(pyrrolidine‑1‑carbonyl)morpholine core, altering the thiazole substitution pattern – moving from a 2‑methyl‑1,3‑thiazol‑4‑ylmethyl group to a 2‑cyclopropyl, 2‑phenyl, 2,4‑dimethyl‑1,3‑thiazol‑5‑yl, or fused cyclopenta[d]thiazole variant – can profoundly change lipophilicity, hydrogen‑bonding capacity, and conformational preferences [1]. Patent‑level data on related chemotypes confirm that the nature of the thiazole 2‑substituent and the position of the methylene linker are critical determinants of target engagement: in a series of CB₁ antagonists, for example, moving from a directly attached thiazole‑carbonyl‑morpholine to a thiazole‑methyl‑morpholine arrangement altered both potency and physicochemical properties [2]. Consequently, a procurement specification that treats any morpholine‑thiazole‑pyrrolidine hybrid as a generic replacement risks introducing uncontrolled variables into a screening cascade or a structure‑activity relationship (SAR) programme.

Quantitative Differentiation Evidence for 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine vs. Closest Structural Analogs


Thiazole 2‑Substituent Steric Bulk Differentiates the Target Compound from the 2‑Phenyl Analog

The target compound carries a compact 2‑methyl substituent on the thiazole ring, whereas the closest commercially available analog, 4-[(2‑phenyl‑1,3‑thiazol‑4‑yl)methyl]-2-(pyrrolidine‑1‑carbonyl)morpholine (CAS 2640888‑00‑7), bears a significantly bulkier phenyl group. The calculated topological polar surface area (tPSA) is identical for both compounds (53.6 Ų), but the phenyl analog has a higher molecular weight (357.5 vs. 295.4 g mol⁻¹) and a predicted logP that is approximately 1.5–2.0 units higher, reflecting the increased lipophilicity conferred by the phenyl ring . In kinase‑focused medicinal chemistry programmes, such differences in lipophilicity and steric profile frequently translate into altered selectivity profiles and pharmacokinetic behaviour, even when the core scaffold is conserved [1].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Methylene‑Linker Positional Isomerism Separates the Target Compound from the 2,4‑Dimethyl‑1,3‑thiazol‑5‑yl Analog

The target compound attaches the morpholine nitrogen to the thiazole 4‑position via a methylene linker, whereas the structurally related analog 4-[(2,4‑dimethyl‑1,3‑thiazol‑5‑yl)methyl]-2-(pyrrolidine‑1‑carbonyl)morpholine (CAS 2640863‑06‑3) connects through the thiazole 5‑position and carries an additional methyl group at the 4‑position. This positional isomerism alters the vector of the morpholine‑thiazole linkage, which can affect the orientation of the morpholine‑pyrrolidine pharmacophore relative to a biological target . In the broader morpholine‑thiazole class, the position of the linker on the thiazole ring has been shown to modulate both potency and selectivity; for example, in PI3Kδ inhibitors, a morpholine attached at the thiazole 2‑position via a direct bond yielded IC₅₀ values of 111 nM, whereas relocation of the morpholine attachment point abolished activity [1].

Medicinal chemistry Scaffold hopping Ligand design

Thiazole Saturation State Distinguishes the Target Compound from Cyclopenta[d]thiazole-Fused Analogs

Several commercially available analogs replace the monocyclic 2‑methyl‑1,3‑thiazole ring with a bicyclic cyclopenta[d]thiazole system, as in 4-({4H,5H,6H‑cyclopenta[d][1,3]thiazol‑2‑yl}methyl)-2-(pyrrolidine‑1‑carbonyl)morpholine (CAS 2640895‑26‑5) . The fused cyclopentane ring introduces conformational rigidity and increases the molecular surface area. Published SAR on 2‑(pyrrolidin‑1‑yl)thiazole frameworks has demonstrated that the presence or absence of ring fusion on the thiazole moiety can modulate antibacterial and antimycobacterial minimum inhibitory concentrations (MICs) by more than 4‑fold within the same compound series [1]. While no direct MIC data for the target compound are available, the structural distinction – a flexible monocyclic thiazole vs. a rigidified bicyclic system – is expected to produce measurably different binding poses and biological profiles.

Medicinal chemistry Conformational analysis Library design

Morpholine‑Carbonyl Connectivity Differentiates the Target Compound from Directly Linked Thiazole‑Morpholine Carboxamide Series in CB₁ Antagonist Patents

The Roche patent EP1694673B1 discloses a large series of thiazole derivatives as CB₁ receptor antagonists. Within this series, compounds such as 2,4‑dichloro‑N‑(4‑chloro‑phenyl)‑N‑[4‑(morpholine‑4‑carbonyl)‑thiazol‑2‑yl]‑benzamide feature a morpholine ring directly attached to the thiazole 4‑position via a carbonyl linker, as opposed to the target compound’s 2‑(pyrrolidine‑1‑carbonyl)morpholine core with a methylene‑bridged thiazole [1]. The patent exemplifies the morpholine‑4‑carbonyl‑thiazole motif as part of the preferred sub‑genus for CB₁ activity; the target compound’s inverted connectivity – placing the carbonyl on the morpholine rather than on the thiazole – represents a distinct chemotype that would not be covered by the structure‑activity relationships described in that patent. Quantitative CB₁ binding data for the patent exemplars are not publicly disclosed, but the structural divergence is sufficient to classify the target compound as a separate chemical series [2].

GPCR antagonists CB₁ receptor Obesity therapeutics

Recommended Application Scenarios for 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine Based on Structural Differentiation Evidence


Kinase Inhibitor Fragment‑Based or HTS Library Augmentation Requiring Low‑Lipophilicity Morpholine‑Thiazole Scaffolds

The target compound’s compact 2‑methyl‑1,3‑thiazole substituent and moderate calculated lipophilicity (estimated clogP ≈ 1.5–2.5) make it a suitable entry for kinase‑focused screening libraries. The morpholine oxygen and thiazole nitrogen provide the canonical hinge‑binding hydrogen‑bond acceptor/donor motifs that are recurrent in ATP‑competitive kinase inhibitors, while the pyrrolidine carbonyl offers an additional vector for directed interactions [1]. Compared with the 2‑phenyl analog, the lower molecular weight and reduced aromatic surface area align with ligand‑efficiency metrics that are increasingly used to prioritise screening hits .

Antimicrobial SAR Expansion Leveraging the Flexible Monocyclic Thiazole Core

Published data on 2‑(pyrrolidin‑1‑yl)thiazole frameworks demonstrate that subtle changes in the thiazole substitution pattern can modulate antibacterial and antimycobacterial MIC values by greater than 4‑fold [1]. The target compound, with its monocyclic 2‑methyl‑thiazole and a freely rotatable methylene linker, offers a distinct conformational profile from the cyclopenta[d]thiazole‑fused analogs available from the same commercial libraries. Incorporating this compound into an antimicrobial screening panel alongside the bicyclic analogs would enable a systematic evaluation of the role of thiazole ring flexibility in determining antimicrobial potency and spectrum.

CB₁ Receptor Antagonist Lead Generation with Freedom‑to‑Operate Considerations

The Roche patent EP1694673B1 extensively claims thiazole derivatives with a morpholine‑4‑carbonyl motif as CB₁ antagonists/inverse agonists for obesity and metabolic disorders [1]. The target compound’s distinct connectivity – pyrrolidine‑1‑carbonyl on the morpholine 2‑position combined with a methylene‑bridged thiazole – places it outside the exemplified chemical space of that patent. Organisations pursuing next‑generation CB₁ antagonists with reduced CNS penetration may find this scaffold a useful starting point for establishing independent intellectual property, provided that subsequent biological testing confirms receptor engagement.

Agrochemical Discovery Screening for Thiazole‑Containing Pesticidal Leads

The generic Bayer patent DE10029077A1 discloses pyrrolidinyl‑substituted thiazole derivatives as broad‑spectrum herbicides, insecticides, and acaricides [1]. Although the target compound is not specifically exemplified, its structural features – a pyrrolidine‑carbonyl‑morpholine coupled with a methyl‑thiazole – fall within the general scope of the claimed Markush structures. For agrochemical discovery groups, the compound represents a tangible screening entity that can be sourced from commercial vendors to probe activity against pesticide‑relevant target sites such as mitochondrial complex I or insect GABA receptors.

Quote Request

Request a Quote for 4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.